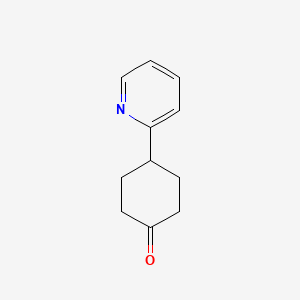

Cyclohexanone, 4-(2-pyridinyl)-

Descripción general

Descripción

“Cyclohexanone, 4-(2-pyridinyl)-” is an organic compound that falls under the category of cyclic ketones . It is a six-carbon cyclic molecule with a ketone functional group . The compound is also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone, or ketocyclohexane .

Synthesis Analysis

The synthesis of “Cyclohexanone, 4-(2-pyridinyl)-” involves various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 4-(2-pyridinyl)-” is characterized by a six-carbon cyclic molecule with a ketone functional group . The molecular weight is approximately 98.1430 g/mol .Chemical Reactions Analysis

“Cyclohexanone, 4-(2-pyridinyl)-” undergoes various chemical reactions. For instance, it can undergo oxidation with air, typically using cobalt catalysts . This process produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or 'Ketone-Alcohol oil’ .Physical and Chemical Properties Analysis

“Cyclohexanone, 4-(2-pyridinyl)-” is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .Aplicaciones Científicas De Investigación

Organocatalysis in Chemical Synthesis

Cyclohexanone, particularly its derivatives, demonstrates significant utility in the field of organocatalysis. Miao and Wang (2008) found that polystyrene-immobilized pyrrolidine, when combined with cyclohexanone, catalyzed reactions with nitroolefins, leading to high yields and stereoselectivity (Miao & Wang, 2008). Similarly, Singh et al. (2013) demonstrated that cyclohexanone, when used with a pyrrolidine-based catalyst, efficiently facilitated asymmetric Michael addition reactions (Singh et al., 2013).

Synthesis of Complex Organic Compounds

The compound plays a crucial role in synthesizing complex organic structures. Raj and Raghunathan (2002) utilized cyclohexanone derivatives in a 1,3-dipolar cycloaddition reaction to synthesize bis-spiro-pyrrolidines (Raj & Raghunathan, 2002). Additionally, Hamana and Noda (1967) explored reactions of cyclohexanone with aromatic N-oxides, leading to novel cyclohexanone derivatives (Hamana & Noda, 1967).

Applications in Material Science

Cyclohexanone derivatives have found applications in material science. Athimoolam et al. (2007) investigated a cyclohexanone derivative's molecular structure, identifying its potential in materials science due to its unique intramolecular interactions (Athimoolam et al., 2007).

Catalysis in Organic Reactions

Cyclohexanone derivatives are effective catalysts in organic reactions. Andrew et al. (2000) found that the pyrrolidine enamine of cyclohexanone facilitated the synthesis of bicyclic ketones with high selectivity (Andrew et al., 2000).

Chemical Synthesis and Characterization

Cyclohexanone's derivatives are crucial in the chemical synthesis and characterization of new compounds. Chen et al. (2011) demonstrated its role in synthesizing Michael adducts with high chemical yields and stereoselectivities (Chen et al., 2011). Meenatchi et al. (2014) used a cyclohexanone derivative in their study on the synthesis, spectral, thermal, and optical properties of a new material (Meenatchi et al., 2014).

Chemical Industry Applications

In the chemical industry, cyclohexanone derivatives play an essential role. Wang et al. (2011) reported the selective hydrogenation of phenol to cyclohexanone, an important step in polyamide manufacture (Wang et al., 2011).

Mecanismo De Acción

Target of Action

Cyclohexanone, a similar compound, has been found to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .

Biochemical Pathways

One study suggests that a curcumin analog, 2-Pyridyl Cyclohexanone, can induce apoptosis via inhibition of the JAK2–STAT3 pathway in human esophageal squamous cell carcinoma cells . .

Pharmacokinetics

For instance, a compound’s absorption and distribution profiles can affect how much of it reaches its target, while its metabolism and excretion profiles can influence how long it stays in the body .

Safety and Hazards

Direcciones Futuras

An alternative method for adipic acid (AA) synthesis of industrial importance has been reported. This method involves the one-step, solvent-free oxidation of a cyclohexane/cyclohexanone (CH/CH=O) mixture, with a cheap oxidizing agent such as O2 or air under mild conditions in the presence of N-hydroxyphtalimide (NHPI) and transition metals as catalysts .

Propiedades

IUPAC Name |

4-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-3,8-9H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIMPOVZNJDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611219 | |

| Record name | 4-(Pyridin-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103319-05-7 | |

| Record name | 4-(Pyridin-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

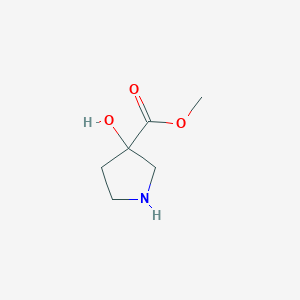

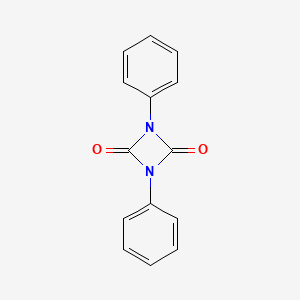

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-7-one](/img/structure/B3045142.png)

![5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B3045147.png)

![7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine](/img/structure/B3045148.png)